molecular formula C10H7NO3 B2522035 (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid CAS No. 85743-59-5

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid

Cat. No.: B2522035
CAS No.: 85743-59-5
M. Wt: 189.17
InChI Key: XNJWCEYKQQMNIC-AATRIKPKSA-N
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Description

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is an organic compound featuring a benzoxazole ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid typically involves the condensation of 2-aminophenol with acrylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The benzoxazole ring can interact with nucleophilic sites in proteins and DNA, leading to various biological effects. Additionally, the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is unique due to the presence of both the benzoxazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The acrylic acid moiety enhances the compound’s reactivity and potential for further functionalization, while the benzoxazole ring contributes to its stability and biological activity .

Properties

IUPAC Name

(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJWCEYKQQMNIC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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